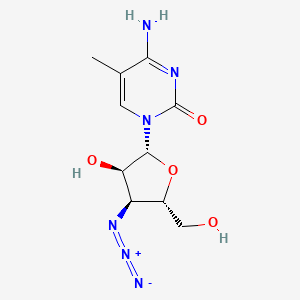

3'-Azido-3'-deoxy-5-methylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIDXEHGLJUNPT-JXOAFFINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Antiviral Mechanism of 3'-Azido-3'-deoxy-5-methylcytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxy-5-methylcytidine, also known as CS-92, is a synthetic nucleoside analog that has demonstrated potent antiviral activity, particularly against retroviruses. Structurally related to the well-known antiretroviral drug zidovudine (AZT), this compound has emerged as a significant inhibitor of viral replication, notably against the Human Immunodeficiency Virus type 1 (HIV-1) and the Xenotropic Murine Leukemia Virus-related Virus (XMRV). This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Core Mechanism of Action: Chain Termination of Viral DNA Synthesis

The primary mechanism of action of this compound lies in its ability to act as a chain terminator during the reverse transcription of viral RNA into DNA. As a nucleoside analog, it undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate. This activated metabolite then serves as a substrate for viral reverse transcriptase (RT), the enzyme responsible for synthesizing viral DNA.

The triphosphate analog is incorporated into the growing viral DNA chain, competing with the natural deoxynucleoside triphosphate substrate.[1] Crucially, the presence of an azido group (-N3) at the 3' position of the deoxyribose sugar moiety prevents the formation of the subsequent phosphodiester bond required for DNA chain elongation. This leads to the premature termination of the nascent DNA strand, thereby halting viral replication.

Cellular Phosphorylation and Activation

The conversion of this compound to its active triphosphate form is a critical step in its mechanism of action. This process is catalyzed by host cell kinases.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The antiviral potency and cellular toxicity of this compound have been quantified in various cell-based assays. The following tables summarize the key quantitative data available.

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 | HIV-1 in Peripheral Blood Mononuclear (PBM) cells | 0.06 µM | [2] |

| CC50 | MCF-7 cells | 43.5 µM | [2] |

Table 1: Antiviral Efficacy and Cytotoxicity of this compound

Detailed Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer such as poly(rA)-oligo(dT), a radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP), and purified recombinant HIV-1 reverse transcriptase.

-

Inhibitor Addition: Varying concentrations of this compound (or its triphosphate form) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated, typically using an acid like trichloroacetic acid (TCA).

-

Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is then determined.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxicity of a compound on cultured cells.

Methodology:

-

Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Potential Effects on Cellular Signaling Pathways

While the primary mechanism of action is well-established as chain termination of viral DNA synthesis, nucleoside analogs can also exert effects on host cell signaling pathways. Although direct studies on the impact of this compound on specific signaling cascades are limited, research on related compounds like AZT suggests potential interactions with pathways involved in apoptosis and cell cycle regulation. For instance, AZT has been shown to induce apoptosis in certain cell lines and can cause cell cycle arrest. Further investigation is warranted to elucidate the specific effects of this compound on these cellular processes.

Conclusion

This compound is a potent antiviral agent that functions as a chain terminator of viral reverse transcription. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which then competitively inhibits viral reverse transcriptase. Quantitative data from in vitro assays confirm its significant antiviral activity against HIV-1 and XMRV. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel nucleoside analogs in the pursuit of new antiviral therapies. Future research should focus on a more detailed kinetic analysis of its interaction with viral polymerases and a thorough investigation of its effects on host cell signaling pathways to fully understand its therapeutic potential and toxicological profile.

References

An In-depth Technical Guide to the Structural Analogs of 3'-Azido-3'-deoxy-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxy-5-methylcytidine, also known as AzddMeC or CS-92, is a nucleoside analog that has demonstrated notable antiviral activity. As a structural relative of the well-known anti-HIV drug Zidovudine (AZT), it has garnered interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral drugs.

Core Compound: this compound (CS-92)

This compound is a potent inhibitor of retroviral reverse transcriptases. Its primary mechanism of action involves the termination of the growing DNA chain during the reverse transcription process, a crucial step in the replication cycle of retroviruses like HIV.

Biological Activity of the Core Compound

| Compound | Virus/Target | Cell Line | Activity Metric | Value |

| This compound (CS-92) | HIV-1 Reverse Transcriptase | Peripheral Blood Mononuclear (PBM) cells | EC50 | 0.06 µM[1] |

| This compound (CS-92) | Xenotropic Murine Leukemia-related Retrovirus (XMRV) | MCF-7 | CC50 | 43.5 µM[1] |

Structural Analogs and Structure-Activity Relationship (SAR)

The exploration of structural analogs of this compound is crucial for optimizing its antiviral potency, selectivity, and pharmacokinetic profile. Modifications have been explored at various positions of the pyrimidine base and the sugar moiety.

C5-Substituted Analogs

For instance, studies on 5-substituted 3'-azido-2',3'-dideoxyuridines have shown that the nature of the substituent at the C5 position significantly influences antiviral activity. It has been observed that alpha-anomers of 5-alkoxymethyl-3'-azido-2',3'-dideoxyuridines can exhibit moderate anti-HIV activity.[2] This suggests that similar modifications to the 5-position of 3'-azido-2',3'-dideoxycytidine could yield compounds with interesting biological profiles.

Sugar Moiety Modifications

Modifications to the sugar ring, particularly at the 2' and 3' positions, are fundamental to the activity of nucleoside reverse transcriptase inhibitors. The presence of the 3'-azido group is a critical feature for chain termination. Research into other 3'-substituted analogs, such as 3'-amino derivatives, has also been conducted. In some cases, 3'-amino analogs of 5-substituted pyrimidine deoxyribonucleosides have shown potent activity against neoplastic cell lines, although they were found to be less active than their 3'-azido counterparts in certain antiviral assays.

Experimental Protocols

General Synthesis of 3'-Azido-2',3'-dideoxynucleosides

The synthesis of 3'-azido-2',3'-dideoxynucleosides typically involves several key steps, starting from a suitably protected ribonucleoside or a sugar derivative. A general synthetic workflow is outlined below.

Figure 1: General synthetic workflow for 3'-azido-2',3'-dideoxynucleosides.

A common strategy involves the formation of a 2,2'-anhydro or 2,3'-epoxide intermediate from a protected nucleoside, followed by nucleophilic opening of the ring with an azide source, such as sodium azide. Subsequent deprotection steps yield the final 3'-azido-2',3'-dideoxynucleoside.

Antiviral Activity Assays

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the synthesized analogs against HIV-1 reverse transcriptase is a primary determinant of their potential as anti-HIV agents. A common method to assess this is through a cell-free enzymatic assay or a cell-based antiviral assay.

Figure 2: Workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.

Cell-Based Antiviral and Cytotoxicity Assays

Cell-based assays are essential to evaluate the efficacy of the compounds in a more biologically relevant context and to assess their toxicity.

-

Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMs): PBMs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA). The stimulated cells are then infected with a known titer of HIV-1 and cultured in the presence of varying concentrations of the test compounds. After a period of incubation, the level of viral replication is quantified by measuring the amount of viral p24 antigen in the culture supernatant using an ELISA. The EC50 (50% effective concentration) is then calculated.

-

Cytotoxicity Assay: The cytotoxicity of the compounds is typically assessed in parallel with the antiviral assays. The same cell lines used for the antiviral assays (e.g., PBMs, MCF-7) are cultured with a range of concentrations of the test compounds. Cell viability is then determined using methods such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial metabolic activity. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Mechanism of Action

The primary mechanism of action for 3'-azido nucleoside analogs is the inhibition of viral reverse transcriptase.

Figure 3: Mechanism of action of 3'-azido nucleoside analogs as RT inhibitors.

Upon entering a host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the newly synthesized viral DNA chain by the reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next 3',5'-phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.

Conclusion and Future Directions

The structural analogs of this compound represent a promising area for the development of novel antiviral agents. The available data, primarily from related pyrimidine nucleosides, suggests that modifications at the C5 position of the pyrimidine base and alterations to the sugar moiety can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a broader range of direct analogs of this compound to establish a more comprehensive structure-activity relationship. Detailed mechanistic studies, including the evaluation of these analogs against drug-resistant viral strains and in-depth pharmacokinetic profiling, will be crucial for identifying lead candidates with improved therapeutic potential. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

Metabolic Labeling of Nascent RNA with 3'-Azido-3'-deoxy-5-methylcytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 3'-Azido-3'-deoxy-5-methylcytidine (Azido-mC) for the metabolic labeling of newly synthesized RNA. While direct literature on the application of Azido-mC for nascent RNA capture is limited, this document extrapolates from established principles of metabolic labeling with analogous azido-nucleosides to provide a foundational understanding and practical guidance. The protocols and data presented herein are intended to serve as a starting point for researchers looking to explore the potential of this specific compound, with the understanding that optimization will be critical.

Introduction to Metabolic Labeling of Nascent RNA

The ability to distinguish newly transcribed RNA from the pre-existing RNA pool is crucial for studying the dynamics of gene expression, including transcription rates, RNA processing, and decay. Metabolic labeling with modified nucleosides has emerged as a powerful tool for this purpose. This technique involves introducing a chemically modified nucleoside analog to cells, which is then incorporated into newly synthesized RNA by the cellular machinery. The unique chemical handle on the modified nucleoside allows for the selective detection and isolation of the nascent RNA population.

Azido-nucleosides, which contain a bioorthogonal azide group, are particularly versatile for this application. The azide group is small, generally well-tolerated by cells, and can be specifically derivatized through "click chemistry" reactions. This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification, without interfering with other cellular components. This guide focuses on this compound (Azido-mC), a cytidine analog with an azide modification at the 3' position of the ribose sugar.

Mechanism of Action

The metabolic labeling of nascent RNA with Azido-mC is a multi-step process that relies on the cell's natural nucleotide salvage pathway and RNA synthesis machinery.

-

Cellular Uptake: Azido-mC is introduced to the cell culture medium and is transported into the cytoplasm via nucleoside transporters.

-

Phosphorylation: Once inside the cell, Azido-mC is successively phosphorylated by cellular kinases to its monophosphate (Azido-mCMP), diphosphate (Azido-mCDP), and finally to its active triphosphate form (Azido-mCTP). This phosphorylation is a critical step for its recognition by RNA polymerases.

-

Incorporation into Nascent RNA: During transcription, cellular RNA polymerases recognize Azido-mCTP as an analog of the natural cytidine triphosphate (CTP) and incorporate it into the growing RNA chain. The presence of the 3'-azido group instead of the 3'-hydroxyl group will likely lead to chain termination, a property that must be considered in experimental design.

-

Bioorthogonal Ligation (Click Chemistry): The azide group incorporated into the nascent RNA serves as a handle for covalent modification with a reporter molecule containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and occurs under biocompatible conditions.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific cell type and experimental goals.

Metabolic Labeling of Nascent RNA in Cell Culture

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (Azido-mC) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of Azido-mC. Based on studies with other 3'-azido-deoxynucleosides, a starting concentration range of 10-100 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity.[1][2]

-

Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period. The incubation time will depend on the transcription rate of the gene(s) of interest and the stability of the RNA. A starting point could be 2-24 hours. Given that 3'-azido nucleosides can act as chain terminators, shorter incubation times may be preferable to minimize effects on overall transcription.

-

Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA extraction or cell lysis.

Total RNA Extraction

Following metabolic labeling, total RNA should be extracted using a standard method that ensures high purity and integrity, such as a TRIzol-based protocol or a column-based RNA purification kit. It is essential to work in an RNase-free environment to prevent RNA degradation.

Bioorthogonal Ligation via Click Chemistry

The azide-modified nascent RNA can be conjugated to a reporter molecule using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials:

-

Azido-mC labeled total RNA (1-10 µg)

-

Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

RNase-free water

Procedure:

-

In an RNase-free microcentrifuge tube, combine the labeled RNA, alkyne-reporter, CuSO₄, and THPTA in an appropriate buffer.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation to remove the catalyst and excess reagents.

SPAAC is a copper-free alternative that is suitable for use in living cells or in situations where copper toxicity is a concern.

Materials:

-

Azido-mC labeled total RNA (1-10 µg) or labeled cells

-

Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)

-

PBS or other suitable buffer

-

RNase-free water

Procedure:

-

Combine the labeled RNA with the strained alkyne-reporter in a suitable buffer.

-

Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.

-

If performed on purified RNA, clean up the sample using an RNA purification kit. If performed in cells, wash the cells to remove excess reporter before downstream analysis.

Data Presentation

Table 1: Comparative Quantitative Data for Various Nucleoside Analogs

| Nucleoside Analog | Typical Concentration | Incubation Time | Reported Cytotoxicity (CC₅₀) | Notes |

| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling, incorporates into all RNA types. |

| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light. |

| 2'-Azidoadenosine (2'-AzA) | 1 mM | 12 hours | Low cytotoxicity reported at 1 mM | Shows preference for incorporation into poly(A) tails.[3] |

| 2'-Azidocytidine (2'-AzC) | 1 mM | 12 hours | Low cytotoxicity reported at 1 mM | Primarily incorporated into ribosomal RNA.[4] |

| 3'-Azido-3'-deoxythymidine (AZT) | 10 - 100 µM | 24 - 48 hours | 55 µM (HCT-8 cells, 5 days) | Primarily a DNA chain terminator; used here as a structural analog for toxicity estimation.[5] |

Table 2: Projected Parameters for this compound (Azido-mC) Labeling

| Parameter | Projected Range/Value | Basis for Projection |

| Optimal Concentration | 10 - 200 µM | Based on concentrations used for other 3'-azido-deoxynucleosides like AZT, which are potent.[2] |

| Incubation Time | 1 - 12 hours | Shorter times may be necessary due to the potential for chain termination by the 3'-azido group. |

| Expected Cytotoxicity (CC₅₀) | 43.5 µM (MCF-7 cells)[6] | This is a reported value for its antiviral activity and provides a direct, though not labeling-specific, toxicity measure. |

| Incorporation Efficiency | To be determined empirically | Likely lower than 2'-modified or base-modified nucleosides due to the 3'-modification potentially causing chain termination. |

Note: The parameters in Table 2 are estimations and require experimental validation.

Downstream Applications

Nascent RNA labeled with Azido-mC can be utilized in a variety of downstream applications to study RNA biology:

-

Imaging: Conjugation of a fluorophore to the azide-labeled RNA allows for the visualization of newly synthesized RNA within cells, providing insights into transcription sites and RNA localization.

-

Enrichment and Sequencing: Biotinylating the labeled RNA enables its capture on streptavidin-coated beads. The enriched nascent RNA can then be sequenced (nascent-RNA-seq) to provide a snapshot of the actively transcribed genome at a specific point in time.

-

RNA-Protein Interaction Studies: By combining metabolic labeling with crosslinking techniques, it is possible to identify proteins that are in close proximity to newly synthesized RNA.

Conclusion

This compound presents a potential tool for the metabolic labeling of nascent RNA. Its 3'-azido modification offers a bioorthogonal handle for click chemistry while also likely acting as a transcription chain terminator. This latter property requires careful consideration in experimental design, particularly regarding incubation times and potential impacts on cellular processes. The protocols and comparative data provided in this guide offer a starting point for researchers interested in exploring the utility of Azido-mC. Empirical determination of optimal labeling conditions and a thorough assessment of its effects on transcription and cell viability are essential next steps for its validation as a reliable tool in the study of RNA dynamics.

References

- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113195720A - Enzymatic RNA synthesis - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis and biological evaluation of dinucleoside methylphosphonates of 3'-azido-3'-deoxythymidine and 2', 3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mass spectrometry-based method for comprehensive quantitative determination of post-transcriptional RNA modifications: the complete chemical structure of Schizosaccharomyces pombe ribosomal RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

theoretical basis for using 3'-Azido-3'-deoxy-5-methylcytidine in click chemistry

An In-depth Technical Guide to the Application of 3'-Azido-3'-deoxy-5-methylcytidine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a reagent in click chemistry. It covers the fundamental principles of its reactivity, detailed experimental protocols, and its applications in bioconjugation and drug discovery.

Introduction: The Power of Click Chemistry

Click chemistry is a chemical philosophy that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] These reactions are typically characterized by their simplicity, robustness, and selectivity.[2] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This reaction is highly bioorthogonal, meaning the reactive groups (azide and alkyne) are largely inert to biological functionalities, making them ideal for modifying complex biomolecules.[3][4]

Two primary forms of the azide-alkyne cycloaddition are widely used:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join a terminal alkyne and an azide with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1][5][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant that relies on the high ring strain of a cyclooctyne to react spontaneously with an azide.[7][8][9] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[6][10]

This compound: A Key Building Block

This compound is a nucleoside analog that has garnered significant interest for its dual role as both a biologically active molecule and a versatile chemical tool.

-

Chemical Structure and Reactivity: The molecule's key feature for click chemistry is the azido (-N3) group at the 3' position of the deoxyribose sugar. This azide group serves as the reactive handle for cycloaddition reactions with alkyne-containing molecules.[11]

-

Biological Significance: As a modified nucleoside, it is an analog of naturally occurring cytidine. The 5-methylcytosine base is relevant in the context of epigenetics (DNA methylation). Furthermore, this compound is known to be a potent inhibitor of the xenotropic murine leukemia virus-related virus (XMRV) and HIV-1 reverse transcriptase.[11] This inherent biological activity makes its click-conjugated products of immediate interest for therapeutic applications.

Theoretical Basis of Reactivity

The utility of this compound in click chemistry stems from the predictable and efficient reactivity of its 3'-azido group in both CuAAC and SPAAC reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, the copper(I) catalyst acts as a crucial intermediary, dramatically accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[1] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide of this compound.[10][12] This process is highly regioselective, leading specifically to the 1,4-disubstituted triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC circumvents the need for a metal catalyst by using a highly strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[11] The release of ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously with the azide group of this compound.[8][9] This makes SPAAC an excellent choice for bioconjugation in sensitive environments, including live cells.[13]

Data Presentation

Quantitative data for click reactions involving azido-nucleosides demonstrate their efficiency. The following table summarizes typical values found in the literature for related compounds.

| Parameter | CuAAC | SPAAC (with DBCO) | Reference(s) |

| Reaction Environment | Aqueous buffers, organic solvents | Aqueous buffers, live cells | [4],[14] |

| Catalyst Required | Yes (Copper I) | No | [5],[9] |

| Typical Reaction Time | 15 minutes - 3 hours | < 5 minutes - several hours | [5],[15] |

| Typical Yield | High to Quantitative (>90%) | High to Quantitative (>90%) | [16],[15] |

| Second-Order Rate (k2) | ~100 - 1300 M⁻¹s⁻¹ (ligand dependent) | ~0.1 M⁻¹s⁻¹ | [17],[15] |

| Biological Toxicity | Potential from copper catalyst | Generally considered bioorthogonal | [6],[14] |

Experimental Protocols

The following are generalized protocols that serve as a starting point for performing click chemistry with this compound. Optimization may be required for specific substrates.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for labeling oligonucleotides or other biomolecules.[3][5][18]

Reagents & Stock Solutions:

-

Azide: this compound (or azide-modified oligo) dissolved in water or DMSO.

-

Alkyne: Alkyne-modified molecule (e.g., fluorescent dye, biotin) at 10 mM in DMSO.

-

Copper Catalyst: 10 mM Copper(II) Sulfate (CuSO₄) in water.

-

Ligand: 200 mM THPTA (a water-soluble ligand) in water.

-

Reducing Agent: 100 mM Sodium Ascorbate in water (prepare fresh).

-

Buffer: 2M Triethylammonium acetate (TEAA), pH 7.0.

Methodology:

-

In a microcentrifuge tube, dissolve the alkyne-labeled molecule in water.

-

Add 2M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to ensure solubility, then add the this compound stock solution (use a 4-50 fold excess). Vortex to mix.

-

A few minutes before the reaction, prepare the catalyst complex by incubating CuSO₄ and THPTA ligand at a 1:2 ratio.

-

Add the required volume of the THPTA/CuSO₄ complex to the reaction mixture (final concentration ~2.5 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~4 mM). Vortex briefly.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.

-

Purify the product. For oligonucleotides, this is typically done by ethanol precipitation.[3][5]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is simpler due to the absence of a catalyst and is suitable for sensitive biological samples.[15]

Reagents & Stock Solutions:

-

Azide: this compound (or azide-modified biomolecule) in a suitable buffer (e.g., PBS) or solvent mixture (e.g., Acetonitrile:Water).

-

Strained Alkyne: DBCO- or BCN-functionalized molecule dissolved in DMSO or a compatible solvent.

Methodology:

-

In a microcentrifuge tube, combine the solution of this compound with the strained alkyne reagent. A slight excess (1.5-3 equivalents) of the strained alkyne is often used.

-

Vortex the mixture gently.

-

Incubate the reaction at room temperature. Reaction times can vary from minutes to a few hours depending on the concentration and reactivity of the specific strained alkyne.[15] Monitor progress by an appropriate analytical method (e.g., HPLC, LC-MS).

-

Once the reaction is complete, the product can be purified or used directly in downstream applications, as the reaction is typically clean with minimal byproducts.

Applications and Workflow

The ability to attach this compound to other molecules opens up a vast array of applications in drug development and chemical biology.

-

Synthesis of Novel Antivirals: The triazole ring formed via click chemistry is not just a linker; it is a stable, aromatic moiety that can mimic a peptide bond and participate in hydrogen bonding, potentially enhancing the pharmacological profile of the parent nucleoside.[16]

-

Bioconjugation for Targeted Delivery: By clicking the nucleoside to a targeting ligand (e.g., a peptide or antibody fragment), it can be directed to specific cells or tissues, increasing efficacy and reducing off-target effects.[16][19]

-

Fluorescent Labeling and Imaging: Attaching a fluorescent dye allows for the visualization and tracking of the nucleoside or oligonucleotides containing it within living cells, aiding in studies of cellular uptake and mechanism of action.[15][20]

The following diagram illustrates a general workflow for a bioconjugation application.

Conclusion

This compound is a powerful and versatile reagent for click chemistry. Its pre-installed azide handle provides a reliable gateway for conjugation via both copper-catalyzed and strain-promoted pathways. The combination of its inherent biological activity with the efficiency and bioorthogonality of click chemistry makes it an invaluable tool for researchers in drug discovery, diagnostics, and chemical biology, enabling the straightforward synthesis of novel probes and therapeutic candidates.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. broadpharm.com [broadpharm.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 9. jcmarot.com [jcmarot.com]

- 10. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. confluore.com [confluore.com]

- 19. bioclone.net [bioclone.net]

- 20. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 3'-Azido-3'-deoxy-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3'-Azido-3'-deoxy-5-methylcytidine, a significant nucleoside analog in pharmaceutical research. The following sections detail its solubility in various solvent systems, its stability under different stress conditions, and the experimental protocols for these assessments.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. Quantitative data from various sources have been compiled to provide a clear understanding of its solubility characteristics.

Table 1: Quantitative Solubility of this compound

| Solvent System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (295.22 mM) | Ultrasonic assistance is recommended. Hygroscopic DMSO can affect solubility; freshly opened solvent is advised.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.37 mM) | Clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.37 mM) | Clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.37 mM) | Clear solution. |

For comparison, the solubility of the closely related analog, 5-methyl-2'-deoxycytidine, which lacks the 3'-azido group, is provided in Table 2. This data can offer insights into the potential solubility of this compound in aqueous and other organic systems.

Table 2: Quantitative Solubility of 5-methyl-2'-deoxycytidine

| Solvent | Concentration |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |

| Dimethylformamide (DMF) | ~5 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL |

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. While specific stability data for this compound is limited, inferences can be drawn from studies on structurally related nucleoside analogs.

Inferred Stability Based on Analogous Compounds:

-

Hydrolytic Stability: Based on studies of the structurally similar compound zidovudine (3'-azido-3'-deoxythymidine), this compound is likely to be susceptible to degradation under acidic conditions, with the primary degradation product potentially being the free base, 5-methylcytosine, through cleavage of the glycosidic bond.[2] It is expected to be relatively stable under neutral and basic conditions.[2]

-

Oxidative Stability: The 5-methyl group on the cytosine base is a potential site for oxidative attack. Studies on 5-methylcytosine within DNA have shown that it can be oxidized to form 5-hydroxymethylcytosine and further degradation products.[1][2] Therefore, exposure to oxidizing agents could lead to degradation of this compound.

-

Photostability: Studies on 5-methylcytidine suggest that it is more photostable than its non-methylated counterpart, cytidine. The primary mechanism of decay upon UV exposure is through internal conversion, with a lower rate of photodegradation. This suggests that this compound may exhibit reasonable stability upon exposure to light, although protection from light is always recommended for nucleoside analogs.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical industry standards and scientific literature.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, PBS, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

Methodological & Application

Application Notes and Protocols for 3'-Azido-3'-deoxy-5-methylcytidine RNA Labeling in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study RNA synthesis, turnover, and localization in living cells.[1][2] 3'-Azido-3'-deoxy-5-methylcytidine is a cytidine analog that contains an azide group, enabling its incorporation into newly transcribed RNA. This azide moiety serves as a bioorthogonal handle for subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This allows for the specific attachment of reporter molecules such as fluorophores or biotin for visualization or enrichment of the labeled RNA, respectively. These methods are instrumental in advancing our understanding of RNA biology and have broad applications in drug development and disease research.[2][5]

Principle of the Method

The protocol involves two main steps:

-

Metabolic Labeling: Mammalian cells are incubated with this compound. The cell's machinery incorporates this analog into newly synthesized RNA transcripts in place of the natural nucleoside, 5-methylcytidine.

-

Click Chemistry Reaction: The azide-modified RNA is then detected by a click reaction. A fluorescent alkyne probe is covalently attached to the azide group in the presence of a copper(I) catalyst. This results in a stable triazole linkage, allowing for the visualization or isolation of the labeled RNA.[3][6][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in mammalian cell RNA labeling. It is important to note that optimal conditions may vary depending on the cell type and experimental goals, and therefore, initial optimization is recommended.

| Parameter | Value | Cell Type | Notes |

| This compound | |||

| Recommended Starting Concentration | 1 - 10 µM | Mammalian cells | Start with a lower concentration and optimize based on labeling efficiency and cytotoxicity. |

| Incubation Time | 2 - 24 hours | Mammalian cells | Longer incubation times will result in more labeled RNA but may also increase the chance of cytotoxicity. |

| Cytotoxicity (CC50) | 43.5 µM | MCF-7 cells | This value indicates the concentration at which 50% of cell viability is lost after prolonged exposure.[8] Working concentrations for labeling should be significantly lower. |

| Click Reaction Components | |||

| Alkyne-Fluorophore Probe | 1 - 10 µM | N/A | The optimal concentration depends on the specific probe used. |

| Copper(II) Sulfate (CuSO4) | 50 - 100 µM | N/A | To be reduced to Copper(I) in situ. |

| Sodium Ascorbate | 1 - 5 mM | N/A | Acts as a reducing agent to generate the active Cu(I) catalyst. |

| Copper Ligand (e.g., THPTA) | 250 - 500 µM | N/A | Tris(hydroxypropyltriazolylmethyl)amine helps to stabilize the Cu(I) ion and reduce cytotoxicity.[7] |

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA in Mammalian Cells

This protocol describes the metabolic incorporation of this compound into the RNA of cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips

Procedure:

-

Cell Seeding: Seed mammalian cells on appropriate culture vessels (e.g., 6-well plates or coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare a fresh solution of this compound in complete cell culture medium at the desired final concentration (e.g., 5 µM).

-

Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 4-12 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated this compound.

-

Proceed to Fixation and Click Reaction: The cells are now ready for fixation and the subsequent click chemistry reaction for visualization or for RNA isolation for downstream applications.

Protocol 2: Click Chemistry for Visualization of Labeled RNA

This protocol describes the detection of azide-labeled RNA in fixed mammalian cells using a copper-catalyzed click reaction with a fluorescent alkyne probe.

Materials:

-

Cells with metabolically incorporated this compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click reaction buffer components:

-

Copper(II) sulfate (CuSO4)

-

Fluorescent alkyne probe (e.g., an alkyne-conjugated fluorophore)

-

Sodium Ascorbate (freshly prepared)

-

Copper ligand (e.g., THPTA)

-

-

Hoechst or DAPI nuclear stain

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:

-

PBS (to final volume)

-

Fluorescent alkyne probe (e.g., to a final concentration of 5 µM)

-

Copper(II) sulfate (e.g., to a final concentration of 100 µM)

-

Copper ligand (e.g., to a final concentration of 500 µM)

-

Sodium Ascorbate (add last, e.g., to a final concentration of 5 mM from a freshly prepared 100 mM stock)

-

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Stain the cell nuclei with Hoechst or DAPI according to the manufacturer's instructions.

-

Washing: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.

Visualizations

Caption: Experimental workflow for RNA labeling.

Caption: Metabolic labeling and click chemistry.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current techniques for visualizing RNA in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 3'-Azido-3'-deoxy-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug development, and diagnostics. This copper-free click chemistry variant allows for the covalent conjugation of an azide-modified molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), under mild, physiological conditions.[1] The high biocompatibility of SPAAC makes it an ideal tool for labeling and tracking biomolecules in living systems without the cytotoxicity associated with copper catalysts.[2]

3'-Azido-3'-deoxy-5-methylcytidine is a nucleoside analog that can be metabolically incorporated into the DNA of proliferating cells. The presence of the azide group at the 3' position allows for its subsequent detection and functionalization via SPAAC. This enables a wide range of applications, including the labeling and imaging of newly synthesized DNA, the targeted delivery of therapeutic agents to cancer cells, and the development of novel diagnostic assays. This document provides detailed application notes and protocols for the use of this compound in SPAAC reactions.

Principle of the Method

The application of this compound in SPAAC involves a two-step process:

-

Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized DNA by cellular polymerases. This results in the "tagging" of the DNA with azide functional groups.

-

SPAAC Reaction: The azide-labeled cells are then treated with a molecule containing a strained alkyne (e.g., a DBCO-functionalized fluorescent dye or biotin). The strained alkyne reacts specifically and efficiently with the azide groups on the DNA, forming a stable triazole linkage. This allows for the visualization or isolation of the labeled cells or DNA.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H14N4O4 | N/A |

| Molecular Weight | 282.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [3] |

Table 2: Cytotoxicity Data for this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | MCF-7 | N/A | CC50 | 43.5 µM | [3] |

| 3'-Azido-3'-deoxythymidine (AZT) | HCT-8 | 5-day exposure | IC50 | 55 µM | [4] |

| 5-Azacytidine (5-AZA) | MOLT4 | 24 hr incubation | IC50 | 16.51 µM | [5] |

| 5-Azacytidine (5-AZA) | Jurkat | 24 hr incubation | IC50 | 12.81 µM | [5] |

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Table 3: Kinetic Data for Representative SPAAC Reactions

| Azide Compound | Cyclooctyne | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |

| 3-azido-L-alanine | sulfo-DBCO-amine | PBS | 7 | 25 | 0.32 - 0.85 | [6] |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | PBS | 7 | 25 | 0.32 - 0.85 | [6] |

| 3-azido-L-alanine | sulfo-DBCO-amine | HEPES | 7 | 25 | 0.55 - 1.22 | [6] |

| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | HEPES | 7 | 25 | 0.55 - 1.22 | [6] |

| Azidolysine-containing peptide | DBCO-PEG | HBS | 7.4 | 25 | 0.34 | [7] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of this compound into the DNA of cultured mammalian cells.

Materials:

-

This compound (prepare a stock solution of 10-100 mM in sterile DMSO)

-

Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically for each cell line and experimental goal. Be sure to include a vehicle control (DMSO alone).

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a period that allows for significant DNA synthesis. This is typically 24-72 hours, but the optimal time may vary depending on the cell cycle length of the cell line.

-

Washing: After the incubation period, remove the labeling medium and wash the cells three times with sterile PBS to remove any unincorporated this compound.

-

Cell Harvesting (for downstream applications):

-

For adherent cells: Wash with PBS, add trypsin-EDTA, and incubate until the cells detach. Neutralize the trypsin with complete medium, collect the cells by centrifugation, and wash the cell pellet with PBS.

-

For suspension cells: Collect the cells by centrifugation and wash the cell pellet with PBS.

-

-

The azide-labeled cells are now ready for the SPAAC reaction (Protocol 2).

Protocol 2: SPAAC Reaction for Fluorescence Imaging of Labeled Cells

This protocol describes the labeling of azide-modified cells with a DBCO-functionalized fluorescent dye for visualization by fluorescence microscopy.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-FITC; prepare a stock solution of 1-10 mM in DMSO)

-

PBS or other suitable buffer (avoid buffers containing azides)[8]

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

For adherent cells: Grow and label the cells on glass coverslips.

-

For suspension cells: After labeling and harvesting, resuspend the cells in PBS.

-

-

Fixation (Optional but recommended for imaging): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the DBCO-dye to access the nuclear DNA. Wash three times with PBS.

-

SPAAC Reaction: Prepare a solution of the DBCO-functionalized fluorescent dye in PBS at a final concentration of 10-50 µM. Incubate the fixed and permeabilized cells with the DBCO-dye solution for 1-2 hours at room temperature, protected from light.[8]

-

Washing: Remove the DBCO-dye solution and wash the cells three times with PBS to remove any unreacted dye.

-

Counterstaining: Incubate the cells with a solution of DAPI in PBS for 5-10 minutes at room temperature to stain the nuclei. Wash three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For suspension cells, cytospin the cells onto slides before mounting.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Mandatory Visualizations

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Experimental workflow for labeling cellular DNA using this compound and SPAAC.

Caption: Putative cellular uptake and metabolic pathway for this compound.

References

- 1. jcmarot.com [jcmarot.com]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

Application Notes: 3'-Azido-3'-deoxy-5-methylcytidine for Nascent Transcript Sequencing

Introduction

The study of nascent RNA provides a real-time snapshot of gene expression, revealing the dynamics of transcription, co-transcriptional processing, and RNA turnover. Metabolic labeling with nucleoside analogs is a powerful technique to selectively tag and isolate newly synthesized RNA. 3'-Azido-3'-deoxy-5-methylcytidine is a cytidine analog that can be metabolically incorporated into newly transcribed RNA. The azido (N₃) group serves as a bioorthogonal handle, allowing for the selective chemical modification of the labeled RNA through "click chemistry" for subsequent purification and analysis.[1][2]

Principle of the Method

The methodology is based on a two-step process:

-

Metabolic Labeling: Cells are cultured in the presence of this compound. The cell's natural nucleoside salvage pathway converts the analog into its triphosphate form, which is then incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate (CTP). One study noted that while azide-modified adenosine analogs were robustly incorporated into cellular RNA, 5-methylazidouridine was not, highlighting the importance of empirical validation for each specific analog.[1][3]

-

Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated nucleoside does not interfere with cellular processes. After isolating total RNA, the azide-tagged nascent transcripts can be specifically and efficiently conjugated to a reporter molecule. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] For nascent transcript sequencing, an alkyne-modified biotin tag is commonly used. The biotinylated RNA can then be captured on streptavidin-coated beads, effectively separating it from the pre-existing, unlabeled RNA population.

Applications

-

Transcriptome-wide analysis of transcription dynamics: Measure changes in the rate of RNA synthesis in response to stimuli, during development, or in disease states.

-

RNA stability and decay studies: By performing pulse-chase experiments, the degradation rates of specific transcripts can be determined.

-

Analysis of co-transcriptional processing: Investigate splicing and other processing events as they occur on the nascent transcript.

-

Cell-specific RNA labeling: In complex tissues or co-culture systems, this technique can be adapted to profile transcription in specific cell types.[7]

-

Visualization of nascent RNA: By using an alkyne-functionalized fluorophore, the spatial distribution of newly synthesized RNA can be visualized within cells.[1]

Advantages and Limitations

Advantages:

-

High Specificity: Bioorthogonal click chemistry ensures that only the azide-labeled RNA is tagged, leading to low background.[8]

-

Versatility: The azide handle can be reacted with various alkyne-containing tags for different downstream applications (e.g., biotin for capture, fluorophores for imaging).[9][10]

-

Direct Measurement: Provides a direct measure of transcriptional activity, unlike methods that measure steady-state RNA levels (e.g., standard RNA-seq), which are a composite of synthesis and decay rates.[11][12]

Limitations:

-

Potential for Toxicity or Perturbation: High concentrations of nucleoside analogs can sometimes be toxic or alter normal cellular processes. It is crucial to determine the optimal, non-perturbing concentration for each cell type.[7]

-

Incorporation Efficiency: The efficiency of incorporation can vary depending on the cell type, the activity of the nucleoside salvage pathway, and the specific analog used.[1][13]

-

Chemical Instability: The azide group is chemically unstable under certain conditions, such as those used in standard phosphoramidite chemistry for oligonucleotide synthesis, which has limited its use compared to alkyne-modified nucleosides.[6]

Quantitative Data Summary

Quantitative data for the direct incorporation of this compound into RNA is not widely available in the literature. However, data from similar azido-nucleoside analogs can provide insights into expected incorporation levels and biological effects. The following table summarizes relevant quantitative findings for 3'-azido-3'-deoxythymidine (AZT), a structurally similar compound.

| Compound | Cell Line | Concentration | Incorporation Level (fmol/µg DNA) | Observation |

| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 (Human Colon Tumor) | 20 µM | 105 | Dose-dependent incorporation into DNA.[14] |

| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 (Human Colon Tumor) | 50 µM | 245 | Dose-dependent incorporation into DNA.[14] |

| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 (Human Colon Tumor) | 100 µM | 479 | Dose-dependent incorporation into DNA.[14] |

| 3'-azido-3'-deoxythymidine (AZT) + 3 µM 5-Fluorouracil | HCT-8 (Human Colon Tumor) | 50 µM | ~490 | 5-Fluorouracil co-treatment doubled AZT incorporation.[14] |

| 3'-azido-3'-deoxythymidine (AZT) + 3 µM 5-Fluorouracil | HCT-8 (Human Colon Tumor) | 100 µM | ~958 | 5-Fluorouracil co-treatment doubled AZT incorporation.[14] |

Note: The data above pertains to the incorporation of AZT into DNA, not RNA. However, it demonstrates the principle of metabolic incorporation and quantification of azido-nucleosides.

Experimental Protocols

This section provides a generalized protocol for the enrichment of nascent RNA using this compound followed by click chemistry and streptavidin purification. This protocol is adapted from established methods for other nucleoside analogs.[6][15][16]

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

-

Cell Culture and Labeling: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Prepare a stock solution of this compound (e.g., 100 mM in DMSO). c. Add the this compound stock solution to the pre-warmed cell culture medium to a final concentration of 100 µM - 500 µM. Note: The optimal concentration and labeling time should be determined empirically for each cell type to maximize labeling and minimize toxicity. d. Incubate the cells for a period ranging from 30 minutes to 4 hours, depending on the desired temporal resolution of the experiment.

-

Total RNA Isolation: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol reagent). c. Isolate total RNA according to the manufacturer's protocol for the chosen RNA isolation kit. d. Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis or a Bioanalyzer.

Protocol 2: Biotinylation of Azide-Labeled RNA via Click Chemistry (CuAAC)

Caution: Perform copper-catalyzed reactions in a well-ventilated area.

-

Prepare Click Chemistry Reagents: a. Alkyne-Biotin: Prepare a 10 mM stock solution in DMSO. b. Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in nuclease-free water. c. Copper(I)-stabilizing ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in DMSO or water, as appropriate. d. Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in nuclease-free water immediately before use.

-

Set up the Click Reaction: a. In a nuclease-free microcentrifuge tube, combine 5-10 µg of total RNA with nuclease-free water to a final volume of 40 µL. b. To the RNA solution, add the following components in order:

- 5 µL of 10X Click Reaction Buffer (e.g., 500 mM phosphate buffer, pH 7).

- 2 µL of Copper(II) Sulfate stock (final concentration: 2 mM).

- 2 µL of stabilizing ligand stock (final concentration: 2 mM).

- 2.5 µL of Alkyne-Biotin stock (final concentration: 0.5 mM). c. Mix gently by pipetting. d. Add 2.5 µL of freshly prepared Sodium Ascorbate stock (final concentration: 5 mM) to initiate the reaction. The total reaction volume should be 50 µL.

-

Incubation: a. Incubate the reaction at 37°C for 30-60 minutes in the dark.

-

RNA Purification: a. Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or by ethanol precipitation to remove unreacted components. b. Resuspend the purified RNA in nuclease-free water.

Protocol 3: Capture of Nascent Biotinylated RNA

-

Prepare Streptavidin Magnetic Beads: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer an appropriate amount of beads (e.g., 50 µL per sample) to a nuclease-free tube. c. Place the tube on a magnetic stand to capture the beads and discard the supernatant. d. Wash the beads twice with a high-salt wash buffer (e.g., 1 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% Tween-20). e. Resuspend the beads in a binding buffer (e.g., 500 mM NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA).

-

Bind RNA to Beads: a. Add the purified biotinylated RNA from Protocol 2 to the prepared streptavidin beads. b. Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.

-

Wash and Elute: a. Place the tube on the magnetic stand and discard the supernatant, which contains the unlabeled, pre-existing RNA. b. Wash the beads three times with a low-salt wash buffer to remove non-specifically bound RNA. c. Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., by heating in nuclease-free water or using a biotin competition buffer). d. The eluted RNA is now enriched for nascent transcripts and can be used for downstream applications like RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.

Visualizations

Caption: Experimental workflow for nascent transcript sequencing.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Metabolic pathway for nucleoside analog incorporation.

References

- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA [escholarship.org]

- 4. Efficient Access to 3′-Terminal Azide-Modified RNA for Inverse Click-Labeling Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Azide-containing Nucleosides - Jena Bioscience [jenabioscience.com]

- 10. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of 3'-azido-3'-deoxythymidine incorporation into DNA in human colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Click Chemistry Design and Protocols [genelink.com]

Application Notes and Protocols: Visualizing DNA Replication with 3'-Azido-3'-deoxy-5-methylcytidine and Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA replication and cell proliferation is fundamental to numerous areas of biological research, from cancer biology to developmental studies and drug discovery. Metabolic labeling of nascent DNA with nucleoside analogs has become a cornerstone for visualizing these processes. 3'-Azido-3'-deoxy-5-methylcytidine (AzddMeC) is a modified nucleoside that can be metabolically incorporated into newly synthesized DNA. The azide group on AzddMeC serves as a bioorthogonal handle, allowing for its specific detection via "click chemistry." This application note provides detailed protocols for labeling DNA with AzddMeC and visualizing it using fluorescence microscopy.

The key advantage of this system is the ability to covalently attach a wide variety of fluorescent probes, enabling multiplexing and advanced imaging applications. The reaction is highly specific and occurs under biocompatible conditions. AzddMeC, being a cytidine analog, offers an alternative to thymidine analogs like EdU (5-ethynyl-2'-deoxyuridine) and BrdU (5-bromo-2'-deoxyuridine).

Principle of the Method

The workflow for AzddMeC-based DNA labeling and visualization involves three main steps:

-

Metabolic Labeling: Cells are incubated with AzddMeC, which is taken up by the cells and phosphorylated by endogenous kinases. The resulting AzddMeC triphosphate is then incorporated into newly synthesized DNA by DNA polymerases during S-phase.

-

Fixation and Permeabilization: The cells are fixed to preserve their morphology and then permeabilized to allow the click chemistry reagents to access the nuclear DNA.

-

Click Chemistry Reaction: A fluorescent alkyne dye is covalently attached to the azide group of the incorporated AzddMeC via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Fluorescence Microscopy: The fluorescently labeled nascent DNA is then visualized using a fluorescence microscope.

Data Presentation

While direct comparative studies for AzddMeC are not extensively published, the following tables provide an expected performance comparison based on data from similar nucleoside analogs and click chemistry applications.

Table 1: Comparison of DNA Labeling Methods

| Feature | BrdU | EdU | AzddMeC |

| Detection Method | Antibody-based | Click Chemistry | Click Chemistry |

| DNA Denaturation Required | Yes (Harsh) | No | No |

| Protocol Time | Long (4-6 hours) | Short (1-2 hours) | Short (1-2 hours) |

| Signal-to-Noise Ratio | Good | Excellent | Excellent |

| Multiplexing Capability | Limited | High | High |

| Reagent Size | Large (Antibody) | Small (Dye) | Small (Dye) |

| Potential for DNA Damage | High (due to denaturation) | Low | Low |

Table 2: Recommended Starting Concentrations for Labeling

| Cell Type | AzddMeC Concentration (µM) | Incubation Time |

| Adherent Mammalian Cells (e.g., HeLa, A549) | 1 - 10 | 1 - 4 hours |

| Suspension Mammalian Cells (e.g., Jurkat) | 5 - 20 | 2 - 6 hours |

| Primary Cells | 0.5 - 5 | 4 - 24 hours |

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition. The cytotoxicity (CC50) of AzddMeC has been reported to be 43.5 µM in MCF-7 cells[1]. It is recommended to use the lowest effective concentration to minimize potential toxicity.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with AzddMeC

Materials:

-

Adherent cells cultured on coverslips in a multi-well plate

-

Complete cell culture medium

-

This compound (AzddMeC)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

Procedure:

-

Cell Seeding: Seed adherent cells on sterile coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of AzddMeC Stock Solution: Prepare a 10 mM stock solution of AzddMeC in sterile DMSO or PBS. Store at -20°C.

-

Labeling: To the complete culture medium in each well, add the desired final concentration of AzddMeC (refer to Table 2 for starting recommendations). Gently swirl the plate to mix.

-

Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.

-

Fixation: Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.

-

Washing: Remove the fixation solution and wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.

-

Washing: Remove the permeabilization solution and wash the cells three times with PBS.

-

Proceed to Protocol 2 for Click Chemistry Reaction and Imaging.

Protocol 2: Click Chemistry Reaction and Fluorescence Microscopy

Materials:

-

AzddMeC-labeled, fixed, and permeabilized cells on coverslips

-

Alkyne-functionalized fluorescent dye (e.g., DBCO-dye, or a terminal alkyne dye)

-

Click reaction buffer components:

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., Sodium Ascorbate, freshly prepared 500 mM in water)

-

-

Wash buffer (PBS with 0.05% Tween-20)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

Procedure:

-

Prepare Click Reaction Cocktail:

-

For a 100 µL reaction volume per coverslip:

-

To 85 µL of PBS, add 2 µL of the CuSO₄ solution.

-

Add 1 µL of the chelating ligand solution.

-

Add 10 µL of the fluorescent alkyne dye stock solution (e.g., 100 µM in DMSO for a final concentration of 10 µM).

-

Vortex briefly.

-

Immediately before use, add 2 µL of the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I). Vortex gently.

-

Note: The click reaction cocktail should be prepared fresh and used immediately.

-

-

Click Reaction:

-

Remove the final PBS wash from the permeabilized cells.

-

Add enough of the click reaction cocktail to completely cover the coverslip.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the click reaction cocktail.

-

Wash the cells three times with the wash buffer, incubating for 5 minutes during each wash.